2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound belongs to the family of ketones and features a cyclobutyl group attached to an ethanone moiety, which is further connected to a pyridin-3-yl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of cyclobutyl bromide with pyridin-3-yl ethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
2-(3-Pyridinyl)ethanamine: Contains an amine group instead of a ketone.
Cyclobutylcyclopentane: Contains a cyclopentane ring instead of a pyridinyl group.
Uniqueness
2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is unique due to its specific combination of a cyclobutyl group and a pyridin-3-yl group attached to an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-cyclobutyl-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C11H13NO/c13-11(7-9-3-1-4-9)10-5-2-6-12-8-10/h2,5-6,8-9H,1,3-4,7H2 |
InChI Key |
GTUOGCSKGCVOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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